N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that features a combination of fluorobenzene, sulfonyl, thiophene, and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Fluorobenzenesulfonyl Intermediate: This step involves the reaction of fluorobenzene with sulfonyl chloride in the presence of a base such as pyridine to form 4-fluorobenzenesulfonyl chloride.
Coupling with Thiophene: The 4-fluorobenzenesulfonyl chloride is then reacted with thiophene-2-yl-ethylamine under basic conditions to form the intermediate N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine.
Amidation: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzene groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent.
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide: Another compound with similar structural features but different functional groups.
Uniqueness
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorobenzene and thiophene rings, along with the sulfonyl and amide groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20FNO3S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H20FNO3S2/c1-17(2,3)16(20)19-11-15(14-5-4-10-23-14)24(21,22)13-8-6-12(18)7-9-13/h4-10,15H,11H2,1-3H3,(H,19,20) |
InChI Key |
YAQXJHJIMXJGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.